molecular formula C20H22N2O2S B12140299 4-ethoxy-N-[(2Z)-3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

4-ethoxy-N-[(2Z)-3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12140299
M. Wt: 354.5 g/mol
InChI Key: MHDZPMNQRFTSIL-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(2Z)-3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is an organic compound with a complex structure that includes ethoxy, methoxyphenyl, and thiazolylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2Z)-3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with a thiazole derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2Z)-3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-[(2Z)-3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2Z)-3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide

Uniqueness

4-ethoxy-N-[(2Z)-3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethoxy, methoxyphenyl, and thiazolylidene groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C20H22N2O2S/c1-4-22-19(15-6-10-17(23-3)11-7-15)14-25-20(22)21-16-8-12-18(13-9-16)24-5-2/h6-14H,4-5H2,1-3H3

InChI Key

MHDZPMNQRFTSIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OC

Origin of Product

United States

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